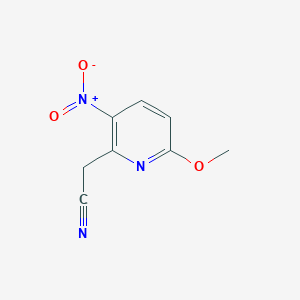

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-3-2-7(11(12)13)6(10-8)4-5-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOPAOCWSWOMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348653 | |

| Record name | (6-Methoxy-3-nitropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111795-99-4 | |

| Record name | (6-Methoxy-3-nitropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-3-nitropyridine-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the strategic considerations for the synthetic pathway, detailed experimental protocols for the preparation of the crucial precursor 2-chloro-6-methoxy-3-nitropyridine, and the subsequent nucleophilic substitution to yield the target acetonitrile derivative. The causality behind experimental choices, mechanistic insights, and critical safety considerations are discussed to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic systems. Its strategic importance lies in the versatile reactivity of the nitrile and nitro functionalities, which allow for a wide array of subsequent chemical transformations. The methoxy group on the pyridine ring also plays a crucial role in modulating the electronic properties and reactivity of the molecule.

The synthesis of this target molecule is conceptually straightforward, relying on the preparation of an activated pyridine precursor followed by the introduction of the acetonitrile moiety. The overall synthetic strategy is depicted below:

Caption: Synthetic pathway for Route A.

2.1.1. Mechanistic Considerations

The initial step involves a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces one of the chlorine atoms on the 2,6-dichloropyridine ring. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The subsequent nitration is an electrophilic aromatic substitution, where the nitro group is directed to the 3-position due to the directing effects of the existing substituents.

2.1.2. Experimental Protocol for Route A

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

-

To a dried reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 2,6-dichloropyridine and solid sodium hydroxide.

-

Replace the atmosphere in the vessel with nitrogen.

-

Add methanol as the solvent and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saline solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-6-methoxypyridine.

Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

-

To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, add the 2-chloro-6-methoxypyridine from the previous step.

-

Heat the reaction mixture to 85°C for 4 hours. [1]3. Cool the solution and pour it into ice water.

-

Neutralize the mixture to a pH of 7 with a 40% NaOH solution, maintaining the temperature below 0°C.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 2-chloro-6-methoxy-3-nitropyridine as a grayish-white or light yellow solid. [1]

Route B: Nitration followed by Methoxylation

An alternative approach involves the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine, followed by a selective methoxylation.

Caption: Synthetic pathway for Route B.

2.2.1. Mechanistic Considerations

The nitration of 2,6-dichloropyridine requires harsh conditions due to the deactivating effect of the two chlorine atoms and the pyridine nitrogen. [2]The subsequent methoxylation is a regioselective SNAr reaction. The nitro group strongly activates the pyridine ring towards nucleophilic attack, and the methoxide ion preferentially displaces the chlorine at the 2-position.

2.2.2. Experimental Protocol for Route B

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

-

To concentrated sulfuric acid, slowly add 2,6-dichloropyridine (25.0 g, 0.168 mole) at 20-25°C with constant stirring. [2]2. Slowly add concentrated nitric acid (75.0 g, 98.0%) while maintaining the temperature below 50°C. [2]3. Heat the mixture to 100-105°C for 5 hours. [2]4. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to 50°C and pour it into ice water. [2]6. Filter the resulting precipitate and wash with water.

-

Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine (yield: 24.5 g). [2] Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

-

Prepare a solution of sodium methoxide (7.78 g, 0.144 mole) in methanol (50.0 ml) and cool to 15°C.

-

To this solution, add 2-amino-6-chloro-3-nitropyridine (a related substrate, demonstrating the principle) (25.0 g, 0.144 mole) while maintaining the temperature at 15°C.

-

Heat the resulting mixture to 25-30°C and stir for 4-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the product.

Table 1: Comparison of Synthetic Routes for the Precursor

| Feature | Route A: Methoxylation then Nitration | Route B: Nitration then Methoxylation |

| Starting Material | 2,6-Dichloropyridine | 2,6-Dichloropyridine |

| Key Steps | 1. Methoxylation2. Nitration | 1. Nitration2. Methoxylation |

| Advantages | Milder nitration conditions. | Potentially higher overall yield. |

| Disadvantages | Potential for side products in nitration. | Harsh nitration conditions required. [2] |

Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

The final step in the synthesis is the conversion of the 2-chloro substituent to the desired acetonitrile group via a nucleophilic aromatic substitution reaction.

Caption: Final cyanation step.

Mechanistic Rationale

The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, significantly activates the chlorine atom at the 2-position towards nucleophilic attack by the cyanide ion. The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, is crucial as it effectively solvates the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Detailed Experimental Protocol

This protocol is based on established procedures for the cyanation of activated halopyridines.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile.

Table 2: Physicochemical Properties of the Target Compound

| Property | Value |

| Molecular Formula | C₈H₇N₃O₃ |

| Molecular Weight | 193.16 g/mol |

| Appearance | Solid |

| Melting Point | 117-122 °C |

| CAS Number | 111795-99-4 |

Safety and Handling

4.1. Hazard Identification

-

Cyanide Salts (Sodium/Potassium Cyanide): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas.

-

2-Chloro-6-methoxy-3-nitropyridine: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: Acutely toxic if swallowed and causes serious eye damage.

-

Solvents (DMSO, Methanol, Acetonitrile): Flammable and have associated health risks upon inhalation or skin contact.

4.2. Recommended Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

When working with cyanide salts, have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

-

Avoid contact of cyanide salts with acids.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined robust and reliable synthetic routes for the preparation of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile. By providing detailed experimental protocols, mechanistic insights, and critical safety information, this document serves as a valuable resource for researchers and professionals in the field of pharmaceutical development. The described methods are scalable and can be adapted for various research and production needs, facilitating the advancement of drug discovery programs that rely on this important chemical intermediate.

References

- Yan, Feng et al. Jingxi Huagong, 27(7), 726-728; 2010.

- Patel, H. P., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. U.S.

Sources

An In-depth Technical Guide to the Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical development.[1] The synthetic strategy is centered on a robust nucleophilic aromatic substitution (SNAr) reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss the critical parameters that ensure a high-yield, reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a reliable and well-understood method for preparing this valuable heterocyclic building block.

Synthetic Strategy & Workflow

The synthesis of the target compound is achieved through a highly efficient and regioselective nucleophilic aromatic substitution (SNAr) reaction. The strategy leverages the commercially available or readily synthesized starting material, 2-chloro-6-methoxy-3-nitropyridine.[2][3] The core transformation involves the displacement of the chloride at the C2 position of the pyridine ring by a cyanomethyl anion, generated in situ from acetonitrile.

The overall workflow is depicted below, illustrating the progression from starting materials to the final, purified product.

Figure 1: High-level experimental workflow for the synthesis.

Scientific Rationale & Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. The choice of a nucleophilic aromatic substitution pathway is dictated by the electronic properties of the pyridine scaffold.

Expertise & Experience: Causality Behind Experimental Choices

Aromatic rings, like pyridine, are typically electron-rich and undergo electrophilic substitution. However, the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C3 position drastically alters the ring's reactivity, making it electron-deficient and thus susceptible to attack by nucleophiles.[4]

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Addition: The cyanomethyl anion (-CH₂CN), a potent nucleophile, attacks the electron-poor carbon atom at the C2 position, which bears the chloride leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6]

-

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the final substitution product.

Trustworthiness: A Self-Validating System

The high regioselectivity of this reaction is a key element of its trustworthiness. The nitro group, being positioned ortho to the chlorine, provides powerful resonance stabilization to the Meisenheimer intermediate, significantly lowering the activation energy for the reaction at this specific site.[5][7] Attack at other positions would not benefit from this stabilization, making the C2 substitution the overwhelmingly favored pathway. This inherent electronic control minimizes the formation of isomeric byproducts and simplifies purification.

Figure 2: The SNAr mechanism for the synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Nitrated aromatic compounds can be toxic and are potential skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials & Reagents

| Reagent | CAS Number | Molecular Wt. | Amount (mmol) | Mass / Volume |

| 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 | 188.57 g/mol | 10.0 | 1.89 g |

| Sodium Hydride (60% disp. in oil) | 7646-69-7 | 24.00 g/mol | 12.0 | 0.48 g |

| Acetonitrile | 75-05-8 | 41.05 g/mol | 15.0 | 0.78 mL |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | 50 mL |

| Saturated aq. NH₄Cl solution | - | - | - | ~20 mL |

| Ethyl Acetate | 141-78-6 | - | - | ~150 mL |

| Brine | - | - | - | ~30 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | ~5 g |

Step-by-Step Methodology

-

Preparation of the Nucleophile: a. To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq) under a positive pressure of nitrogen. b. Add anhydrous THF (30 mL) via syringe. Cool the resulting suspension to 0 °C using an ice-water bath. c. While stirring vigorously, add anhydrous acetonitrile (0.78 mL, 15.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes. Caution: Hydrogen gas evolution will occur. d. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium cyanomethylide anion. The suspension should become a pale yellow/off-white slurry.

-

Nucleophilic Aromatic Substitution Reaction: a. Dissolve 2-chloro-6-methoxy-3-nitropyridine (1.89 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL). b. Add the solution of the starting material dropwise to the cold (0 °C) suspension of the cyanomethyl anion over a period of 10 minutes. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

-

Work-up and Extraction: a. Upon completion, cool the reaction mixture back to 0 °C in an ice bath. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and add deionized water (30 mL). d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic extracts and wash with brine (30 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

-

Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate). c. Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure. d. The resulting solid can be further purified by recrystallization from an ethanol/water mixture if necessary, to yield 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile as a pale yellow crystalline solid.

Characterization & Expected Results

-

Appearance: Pale yellow to light orange crystalline solid.

-

Yield: 75-85% (typical).

-

Melting Point: ~120-125 °C (based on similar structures like (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile, which has a melting point of 121.5-123.5 °C).[8]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.45 (d, 1H, pyridine H4), ~ 7.00 (d, 1H, pyridine H5), ~ 4.10 (s, 2H, -CH₂CN), ~ 4.05 (s, 3H, -OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 165.0, 153.0, 140.0, 135.0, 116.0, 110.0, 55.0, 25.0.

-

Mass Spectrometry (ESI+): m/z calculated for C₈H₇N₃O₃ [M+H]⁺: 194.05; found: 194.05.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Reaction does not start/proceed | Inactive NaH (due to moisture exposure) or wet solvent/reagents. | Use a fresh bottle of NaH. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |

| Low Yield | Incomplete formation of the anion; insufficient reaction time. | Increase the reaction time for anion formation. Allow the SNAr reaction to stir longer (e.g., overnight) at room temperature. |

| Multiple Spots on TLC | Incomplete reaction or formation of side products. | Ensure slow, controlled addition of the electrophile at 0 °C. Optimize purification with careful column chromatography. |

References

- Sumitomo Chemical Co. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. R&D Report, "SUMITOMO KAGAKU", vol. 2005-II.

-

EvoBioSystems. (2023). Role of Intermediates in Drug Development. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Synthesis Intermediates in Pharmaceutical Development. Available at: [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available at: [Link]

-

Protheragen. (2025). Drug Synthesis Intermediate Classification And Usage. Available at: [Link]

-

YouTube. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Available at: [Link]

-

Organic Syntheses. (n.d.). Methoxyacetonitrile. Coll. Vol. 2, p.387 (1943); Vol. 18, p.50 (1938). Available at: [Link]

-

Angewandte Chemie International Edition. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. 62(6), e202216894. Available at: [Link]

- Yap, M. C., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6483-6491.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Cyanation. Available at: [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

National Institutes of Health. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-17. Available at: [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | CAS 38533-61-8. Available at: [Link]

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.588 (1963); Vol. 34, p.62 (1954). Available at: [Link]

-

National Institutes of Health. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). US20190106438A1 - Process for the preparation of....

Sources

- 1. evobiosystems.com [evobiosystems.com]

- 2. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]

- 3. 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | CAS 38533-61-8 [matrix-fine-chemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, a valuable intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of viable starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the chemical reasoning behind procedural choices, ensuring a deep understanding of the synthetic process. All methodologies are supported by citations from peer-reviewed literature and patents to uphold scientific integrity.

Introduction: Significance of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in a wide array of biologically active compounds. The specific molecule, 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, incorporates several key functional groups: a methoxy group, a nitro group, and a cyanomethyl group, all attached to a pyridine core. This arrangement of substituents makes it a versatile precursor for the synthesis of more complex heterocyclic systems, particularly those with therapeutic potential. The electron-deficient nature of the nitropyridine ring, combined with the nucleophilic character of the acetonitrile moiety, opens up a rich landscape for further chemical transformations.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile hinges on the strategic construction of the substituted pyridine ring. The most direct and industrially scalable approaches converge on a key intermediate: 2-chloro-6-methoxy-3-nitropyridine . From this intermediate, a nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the cyanomethyl group.

This guide will detail two primary, field-proven routes for the synthesis of this crucial chloro-substituted nitropyridine intermediate, followed by a thorough examination of the final cyanation step.

The two primary routes to the key intermediate are:

-

Route A: Commencing with 2,6-dichloropyridine, this pathway involves an initial selective methoxylation followed by a regioselective nitration.

-

Route B: This alternative strategy also begins with 2,6-dichloropyridine but reverses the order of functionalization: an initial nitration is followed by a selective methoxylation.

The choice between these routes often depends on factors such as starting material availability, desired purity, and scalability.

Synthesis of the Key Intermediate: 2-Chloro-6-methoxy-3-nitropyridine

Route A: Methoxylation Followed by Nitration

This route is often favored for its straightforward initial step and well-controlled nitration.

Caption: Synthetic workflow for Route A.

-

Experimental Protocol:

-

To a dried reaction vessel, add 2,6-dichloropyridine and solid sodium hydroxide.

-

Replace the atmosphere in the vessel with an inert gas, such as nitrogen.

-

Add anhydrous methanol to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and concentrate under reduced pressure.

-

Adjust the pH to ≤7 with 6.0 M hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloro-6-methoxypyridine.[1]

-

-

Causality of Experimental Choices:

-

Sodium Hydroxide and Methanol: This combination generates sodium methoxide in situ, which acts as the nucleophile. Using solid NaOH and anhydrous methanol is a cost-effective and practical alternative to handling highly reactive sodium metal or commercial sodium methoxide.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions involving atmospheric moisture and carbon dioxide.

-

Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

-

-

Experimental Protocol:

-

In a separate vessel, prepare a nitrating mixture by combining concentrated sulfuric acid and fuming nitric acid, and cool it to 0°C.

-

Slowly add 2-chloro-6-methoxypyridine to the chilled nitrating mixture while maintaining the temperature between 0 and 20°C.[2]

-

Stir the reaction mixture at this temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the precipitated solid and wash thoroughly with water until the filtrate is neutral.

-

Dry the solid to obtain 2-chloro-6-methoxy-3-nitropyridine.[2]

-

-

Mechanistic Insight and Regioselectivity:

-

The nitration of 2-chloro-6-methoxypyridine is an electrophilic aromatic substitution. The strong electron-donating effect of the methoxy group (via resonance) and the weaker deactivating effect of the chloro group (inductive withdrawal vs. weak resonance donation) direct the incoming electrophile (nitronium ion, NO₂⁺) to the positions ortho and para to the methoxy group.

-

The 3-position is ortho to the methoxy group and meta to the chloro group. The 5-position is para to the methoxy group and meta to the chloro group. The 4-position is meta to both. The directing effects favor substitution at the 3- and 5-positions. The formation of the 3-nitro isomer as the major product is observed.[2] This regioselectivity is crucial for the successful synthesis of the target molecule.

-

Route B: Nitration Followed by Methoxylation

This route can be advantageous if the initial nitration of the readily available 2,6-dichloropyridine is more efficient or provides a cleaner product.

Caption: Synthetic workflow for Route B.

-

Experimental Protocol:

-

Slowly add 2,6-dichloropyridine to concentrated sulfuric acid at 20–25°C with constant stirring.

-

To this solution, add concentrated nitric acid (98%) slowly, ensuring the reaction temperature does not exceed 50°C.

-

After the addition is complete, heat the mixture to 100–105°C for 5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 50°C and pour it into ice water.

-

Filter the resulting precipitate, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.[3]

-

-

Causality of Experimental Choices:

-

Mixed Acid Nitration: The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the dichloropyridine ring.

-

Temperature Control: The initial addition is performed at a lower temperature to control the exothermic reaction. The subsequent heating is required to drive the reaction to completion.

-

-

Experimental Protocol:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2,6-dichloro-3-nitropyridine to the sodium methoxide solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Filter the precipitate, wash with water, and dry to yield 2-chloro-6-methoxy-3-nitropyridine.[3]

-

-

Mechanistic Insight and Regioselectivity:

-

The nucleophilic aromatic substitution of a chlorine atom by the methoxide ion is highly regioselective. The nitro group is a strong electron-withdrawing group, which activates the positions ortho and para to it for nucleophilic attack.

-

In 2,6-dichloro-3-nitropyridine, the chlorine at the 2-position is ortho to the nitro group, while the chlorine at the 6-position is para. Both positions are activated. However, the attack at the 6-position is generally favored, leading to the desired product. This selectivity is likely due to a combination of electronic and steric factors.[4] The inductive effect of the nitro group makes the ortho position (C2) more electron-deficient, but the para position (C6) allows for better delocalization of the negative charge in the Meisenheimer intermediate.[4]

-

Final Transformation: Cyanation to Yield 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

The final step is the conversion of 2-chloro-6-methoxy-3-nitropyridine to the target acetonitrile derivative. This is achieved through a nucleophilic aromatic substitution where the chloride is displaced by a cyanide nucleophile.

The SNAr Mechanism on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of the strongly electron-withdrawing nitro group at the 3-position further depletes the electron density of the ring, particularly at the ortho (2- and 4-) and para (6-) positions. This electronic arrangement makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination process:

-

Addition: The cyanide nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

Caption: Simplified SNAr mechanism for the cyanation step.

Experimental Protocol for Cyanation

-

Representative Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, dissolve 2-chloro-6-methoxy-3-nitropyridine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and carefully pour it into a larger volume of water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

-

-

Causality of Experimental Choices:

-

Cyanide Source: Sodium and potassium cyanide are common and effective sources of the cyanide nucleophile.

-

Polar Aprotic Solvent: Solvents like DMSO and DMF are excellent for SNAr reactions as they can dissolve the reactants and effectively solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

-

Heating: As with many organic reactions, heating provides the necessary energy to overcome the activation barrier of the reaction.

-

Data Summary

| Starting Material | Intermediate | Reagents | Conditions | Yield | Reference |

| Route A | |||||

| 2,6-Dichloropyridine | 2-Chloro-6-methoxypyridine | NaOH, Methanol | Reflux | ~76% | [1] |

| 2-Chloro-6-methoxypyridine | 2-Chloro-6-methoxy-3-nitropyridine | H₂SO₄, fuming HNO₃ | 0-20°C | ~80% | [2] |

| Route B | |||||

| 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | H₂SO₄, HNO₃ | <50°C then 100-105°C | - | [3] |

| 2,6-Dichloro-3-nitropyridine | 2-Chloro-6-methoxy-3-nitropyridine | Sodium Methoxide, Methanol | 25-30°C | - | [3] |

| Final Step | |||||

| 2-Chloro-6-methoxy-3-nitropyridine | 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile | NaCN or KCN, DMSO or DMF | 60-80°C | - | Representative |

Conclusion

The synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile is most effectively achieved through a multi-step process starting from 2,6-dichloropyridine. Two viable routes allow for the preparation of the key intermediate, 2-chloro-6-methoxy-3-nitropyridine, each with its own set of advantages regarding reaction control and potential yield. The final cyanation step proceeds via a well-understood nucleophilic aromatic substitution mechanism, driven by the electron-deficient nature of the nitropyridine ring. By carefully selecting the synthetic route and optimizing the reaction conditions for each step, researchers can efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

-

Fun, H.-K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

StackExchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

StackExchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

Sources

- 1. Page loading... [guidechem.com]

- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Foreword: A Note on Scope and Scientific Diligence

An In-Depth Technical Guide to 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile (CAS 111795-99-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile (CAS 111795-99-4). As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative that explains the scientific rationale behind the compound's synthesis, characterization, and application. The primary utility of this molecule lies in its role as a precursor to substituted pyrrolopyridines, a scaffold of significant interest in medicinal chemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile is a substituted pyridine derivative that serves as a pivotal building block in heterocyclic chemistry. Its structure incorporates several key functional groups that dictate its reactivity and utility: a methoxy group, a nitro group, and a cyanomethyl (acetonitrile) group, all attached to a pyridine core.

1.1. Chemical Structure and Identifiers

-

Chemical Name: 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile[1]

-

Synonyms: 2-CYANOMETHYL-3-NITRO-6-METHOXY PYRIDINE, (6-Methoxy-3-nitro-2-pyridyl)acetonitrile[1]

-

CAS Number: 111795-99-4[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid, powder[1] | Sigma-Aldrich |

| Melting Point | 117-122 °C[1][2] | Sigma-Aldrich |

| Boiling Point | 345.6±37.0 °C (Predicted) | Chem-Space |

| SMILES | COc1ccc(c(CC#N)n1)=O[1][2] | Sigma-Aldrich, PubChem |

| InChI Key | KOOPAOCWSWOMQI-UHFFFAOYSA-N[1][2] | Sigma-Aldrich, PubChem |

1.2. Structural Visualization

Caption: 2D Structure of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile.

Section 2: Synthesis and Manufacturing

The synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile is not explicitly detailed in a step-by-step manner in readily available literature. However, by examining the synthesis of analogous structures and general methodologies for pyridine functionalization, a logical and robust synthetic pathway can be proposed. The key steps involve the construction of the substituted pyridine ring followed by the introduction of the cyanomethyl group.

A plausible route starts from the commercially available 2,6-dichloropyridine. This approach provides a reliable framework for laboratory-scale synthesis and has the potential for process optimization.

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, leveraging established transformations in pyridine chemistry.

Caption: Proposed synthetic pathway for CAS 111795-99-4.

2.2. Detailed Experimental Protocols (Based on Analogous Syntheses)

The following protocols are adapted from established procedures for similar pyridine derivatives and represent a viable approach to the synthesis of the title compound.[3]

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

-

Rationale: Nitration of the pyridine ring is a fundamental step. The use of a strong acid mixture (sulfuric and nitric acid) is standard for this electrophilic aromatic substitution on a deactivated ring system. The reaction is performed at elevated temperatures to overcome the deactivation by the chloro substituents and the ring nitrogen.[3]

-

Protocol:

-

To a flask containing concentrated sulfuric acid, slowly add 2,6-dichloropyridine (1.0 eq) while maintaining the temperature at 20–25 °C with constant stirring.[3]

-

Slowly add concentrated nitric acid (e.g., 98%, ~4.5 eq) to the solution, ensuring the reaction temperature does not exceed 50 °C.[3]

-

After the addition is complete, heat the mixture to 100–105 °C for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.[3]

-

Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.[3]

-

Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

-

Rationale: This step involves a nucleophilic aromatic substitution (SₙAr). The methoxide ion selectively displaces one of the chloro groups. The chlorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen.

-

Protocol (Adapted from a related methoxylation):

-

Prepare a solution of sodium methoxide (e.g., 1.05 eq) in anhydrous methanol.

-

Add 2,6-dichloro-3-nitropyridine (1.0 eq) to the methanolic solution at room temperature.

-

Stir the reaction mixture at 25-30 °C for several hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by pouring the mixture into water.

-

Collect the precipitated product by filtration, wash with water, and dry to yield 2-chloro-6-methoxy-3-nitropyridine.[4]

-

Step 3: Synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile (Proposed)

-

Rationale: The final step is the introduction of the cyanomethyl group. This can be achieved via nucleophilic substitution of the remaining chlorine atom. The use of a cyanide source in a polar aprotic solvent like DMSO or DMF is a common method. Alternatively, modern palladium-catalyzed cyanation methods could offer higher yields and milder conditions.[5]

-

Proposed Protocol (Nucleophilic Substitution):

-

Dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

-

Add a cyanide source, such as sodium cyanide (e.g., 1.2-1.5 eq). The addition of a phase-transfer catalyst may be beneficial.

-

Heat the reaction mixture (e.g., 80-120 °C) and stir for several hours, monitoring by TLC or HPLC.

-

After completion, cool the mixture and pour it into water to precipitate the product.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography.

-

Section 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, especially when it is intended for use in drug development pipelines. While specific, published spectra for this compound are scarce, the expected spectral features can be reliably predicted.

3.1. Spectroscopic Analysis (Predicted)

3.1.1. ¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

-

A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.9-4.1 ppm.

-

A singlet for the methylene (-CH₂CN) protons, likely appearing between 4.0-4.5 ppm, deshielded by the adjacent pyridine ring and cyano group.

-

Two doublets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the two coupled protons on the pyridine ring. The proton ortho to the nitro group will be the most deshielded.

-

-

¹³C NMR: The carbon NMR spectrum would provide direct evidence of the carbon skeleton. Expected signals include:

-

A signal for the methoxy carbon around 55-60 ppm.[6]

-

A signal for the methylene carbon around 20-30 ppm.

-

A signal for the nitrile carbon (-C≡N) in the range of 115-120 ppm.

-

Five distinct signals in the aromatic region (110-165 ppm) for the carbons of the pyridine ring, with the carbon bearing the methoxy group being the most shielded and the carbons adjacent to the nitro group and nitrogen atom being the most deshielded.[7]

-

3.1.2. Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ .

-

NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-O stretch (methoxy): A strong band in the region of 1200-1275 cm⁻¹ (aryl ether).

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methoxy, methylene) C-H stretches just below 3000 cm⁻¹ .

-

3.1.3. Mass Spectrometry (MS)

-

Rationale: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Observations:

-

Molecular Ion (M⁺): A peak at m/z = 193 corresponding to the molecular weight.

-

Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 194), [M+Na]⁺ (m/z 216), and [M+K]⁺ (m/z 232) are predicted.[8]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), methoxy group (OCH₃), or cleavage of the cyanomethyl group.

-

3.2. Chromatographic Purity Analysis

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. A validated reverse-phase HPLC method is crucial for quality control.

-

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9][10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.[9][10][11]

-

Detection: UV detection at a wavelength where the chromophores (nitropyridine system) show strong absorbance (e.g., 254 nm or 270 nm).[10]

-

Purity Specification: For a key intermediate in drug development, a purity of ≥98% is typically required, with individual impurities controlled to ≤0.15%.[2]

-

Section 4: Chemical Reactivity and Application in Synthesis

The primary and most significant application of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile is its role as the direct precursor to 5-methoxy-1H-pyrrolo[3,2-b]pyridine. This transformation is a powerful example of reductive cyclization.

4.1. Reductive Cyclization to 5-methoxy-1H-pyrrolo[3,2-b]pyridine

This reaction involves the simultaneous reduction of the nitro group to an amine and the cyclization of this newly formed amine onto the nitrile group.

4.1.1. Reaction Mechanism

The mechanism proceeds via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.

Caption: Key steps in the reductive cyclization mechanism.

-

Hydrogenation of the Nitro Group: The nitro group is reduced on the surface of the palladium catalyst to an amino group. This is a well-established transformation.[12]

-

Intramolecular Nucleophilic Attack: The newly formed, proximate amino group acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms a five-membered iminopyrrole ring.

-

Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic pyrrole ring, yielding the final product.

4.2. Experimental Protocol for Reductive Cyclization

The following is a general but effective protocol for this transformation.[13]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for this type of reduction and cyclization. Palladium on carbon is a standard, robust catalyst. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent.

-

Protocol:

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.[13]

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution (typically 5-10% by weight relative to the substrate).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in dichloromethane) to yield pure 5-methoxy-1H-pyrrolo[3,2-b]pyridine.[13]

-

4.3. Significance in Drug Development

The product of this reaction, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, is a 7-azaindole derivative. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of indole. It is found in numerous biologically active compounds, including kinase inhibitors for oncology and other therapeutic areas.[14] Therefore, CAS 111795-99-4 is a valuable starting material for the synthesis of libraries of potential drug candidates.

Section 5: Safety, Handling, and Toxicology

As a nitroaromatic compound containing a nitrile group, 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile must be handled with appropriate care.

5.1. Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards: While specific toxicological data is limited, compounds of this class should be considered harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and serious eye irritation.[15][16] Nitropyridine derivatives can have toxic effects, and acetonitrile moieties can release cyanide under certain conditions (e.g., strong acid or metabolism).

-

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][17]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure no skin is exposed.[13][17]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]

-

5.2. Handling and Storage

-

Handling: Avoid creating dust. Use spark-proof tools and avoid sources of ignition. Ground all equipment when transferring material. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][15]

5.3. Toxicology Profile (Inferred)

-

Nitropyridines: These compounds can be toxic. For instance, other nitropyridine derivatives have been shown to cause irritation and may have systemic effects.[16]

-

Acetonitrile Derivatives: The toxicity of organic nitriles is often associated with their potential to release cyanide in vivo. They should be handled with the assumption that they are toxic.

-

Overall: Treat this compound as a hazardous substance. All handling should be performed by trained personnel in a controlled laboratory setting. In case of exposure, seek immediate medical attention.

References

-

PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]acetonitrile. Retrieved from [Link]

-

Bio-Strategy Ltd. (n.d.). ACETONITRILE Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Metin, J., et al. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE.

- Muszalska, I., et al. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 66(2), 131-137.

-

ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PubMed. (2023). A review: Biological activities of novel cyanopyridine derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

- Chen, Q.-A., et al. (2013). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews, 42(2), 497-511.

-

Loba Chemie. (n.d.). ACETONITRILE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-methoxy-3-nitropyridine-2-acetonitrile. Retrieved from [Link]

-

Nature. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-methoxy-3-nitropyridine-2-acetonitrile. Retrieved from [Link]

Sources

- 1. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20170217957A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. careerendeavour.com [careerendeavour.com]

- 8. PubChemLite - 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3) [pubchemlite.lcsb.uni.lu]

- 9. ptfarm.pl [ptfarm.pl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. High Purity Solvents [analytichem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. US8871795B2 - Pharmaceutical oral telmisartan solution - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The molecule's unique arrangement of a pyridine core, a nitro group, a methoxy substituent, and an acetonitrile moiety makes it a versatile intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, explores its chemical reactivity, proposes a logical and detailed synthetic pathway, and outlines methods for its spectroscopic characterization. Furthermore, it covers essential safety and handling protocols and discusses its potential applications as a building block in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific profile.

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their ability to engage in various biological interactions. 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (CAS No. 111795-99-4) emerges as a compound of interest, not as an end-product, but as a highly functionalized intermediate. Its structure is a confluence of reactive sites: an electron-deficient pyridine ring activated by a nitro group, a nucleophilic methoxy group, and a versatile acetonitrile side chain.

The nitrile pharmacophore is present in over 30 prescribed medications, where it often serves as a hydrogen bond acceptor, a polar modulator, or a bioisostere for other functional groups.[1] The strategic placement of the nitrile and nitro groups on the pyridine scaffold in this compound opens numerous avenues for chemical modification, making it a valuable precursor for generating libraries of novel compounds for high-throughput screening and lead optimization. This guide synthesizes available data with established chemical principles to offer a holistic and practical overview for laboratory application.

Physicochemical Properties

The physical and chemical identity of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Name | 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile | |

| Synonym(s) | (6-Methoxy-3-nitro-2-pyridyl)acetonitrile | |

| CAS Number | 111795-99-4 | |

| Molecular Formula | C₈H₇N₃O₃ | |

| Molecular Weight | 193.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 117-122 °C | |

| SMILES | COc1ccc(c(CC#N)n1)=O | |

| InChI Key | KOOPAOCWSWOMQI-UHFFFAOYSA-N | [2] |

Chemical Structure and Reactivity

The reactivity of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is dictated by the interplay of its constituent functional groups. Understanding these relationships is key to unlocking its synthetic potential.

Caption: Key functional groups and their influence on molecular reactivity.

-

Pyridine Ring: The nitrogen atom and the strongly electron-withdrawing nitro group at the 3-position render the pyridine ring highly electron-deficient. This electronic nature makes it particularly susceptible to Nucleophilic Aromatic Substitution (SNAr), often at the positions ortho and para to the nitro group.

-

Nitro Group: As a powerful activating group, the nitro moiety is the primary driver for SNAr reactions. It can also be selectively reduced to an amino group, a critical transformation for introducing a site of diversity and for applications in building pharmacologically active scaffolds.

-

Acetonitrile Moiety: The methylene protons (-CH₂-) are positioned alpha to both the electron-deficient pyridine ring and the nitrile group, making them acidic and amenable to deprotonation by a suitable base. The resulting carbanion can act as a nucleophile. The nitrile group itself is a versatile handle; it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Methoxy Group: This electron-donating group at the 6-position modulates the overall electron density of the ring and can influence the regioselectivity of substitution reactions.

Proposed Synthetic Pathway and Experimental Protocol

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on established principles of pyridine chemistry. The proposed route begins with the readily available 2,6-dichloropyridine.

Caption: Proposed three-step synthesis of the target compound from 2,6-dichloropyridine.

Protocol: Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Expert Rationale: This protocol is designed for efficiency and selectivity. Nitration occurs first, as the chloro-substituents direct the incoming nitro group to the 3-position. The subsequent methoxylation is selective for the 6-position over the 2-position due to steric hindrance from the adjacent nitro group at C3, which disfavors attack at C2. The final cyanation step replaces the remaining chloro group to yield the target product.

Step 1: Nitration of 2,6-Dichloropyridine [3]

-

Setup: In a flask equipped with a stirrer and a dropping funnel, slowly add 2,6-dichloropyridine (1.0 eq) to concentrated sulfuric acid at a temperature maintained below 25 °C.

-

Reaction: To this solution, add concentrated nitric acid (3.0 eq) dropwise, ensuring the reaction temperature does not exceed 50 °C. After the addition is complete, heat the mixture to 100-105 °C for 5 hours.

-

Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: Collect the precipitated solid, 2,6-dichloro-3-nitropyridine, by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.

Step 2: Selective Methoxylation

-

Setup: Dissolve the 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Reaction: Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature. Stir the reaction for 4-6 hours.

-

Monitoring: Monitor the formation of 2-chloro-6-methoxy-3-nitropyridine by TLC.

-

Work-up: Quench the reaction by adding water. Reduce the volume of methanol under reduced pressure.

-

Isolation: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product. Purify by column chromatography if necessary.

Step 3: Cyanation to Yield the Final Product

-

Setup: Dissolve the 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Reaction: Add sodium cyanide (1.2 eq) to the solution. Heat the mixture to 60-70 °C and stir for 8-12 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash extensively with water and then brine to remove the residual solvent and cyanide salts. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile.

Spectroscopic Characterization (Predicted)

Structural verification of the synthesized compound is paramount. The following spectroscopic signatures are predicted based on its molecular structure.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.5-8.5 ppm, corresponding to the two protons on the pyridine ring. - Methylene Protons (-CH₂CN): A singlet around δ 4.0-4.5 ppm. - Methoxy Protons (-OCH₃): A singlet around δ 3.9-4.2 ppm. |

| ¹³C NMR | - Approximately 8 distinct signals are expected. - Nitrile Carbon (C≡N): Signal around δ 115-120 ppm. - Aromatic Carbons: Signals in the range of δ 110-160 ppm. - Methylene Carbon (-CH₂CN): Signal around δ 20-30 ppm. - Methoxy Carbon (-OCH₃): Signal around δ 55-60 ppm. |

| FT-IR (ν, cm⁻¹) | - C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹. - NO₂ stretch: Two strong bands, asymmetric around 1520-1560 cm⁻¹ and symmetric around 1340-1380 cm⁻¹. - C-O-C stretch (Aryl ether): A strong band around 1250 cm⁻¹. - Aromatic C=C/C=N stretch: Multiple bands in the 1400-1600 cm⁻¹ region. |

| HRMS | - Calculated [M+H]⁺: 194.0560.[2] |

Safety and Handling

Based on available safety data, 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a hazardous substance that requires careful handling.

| GHS Information | Details |

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed. H318: Causes serious eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Potential Applications in Research and Development

The true value of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile lies in its capacity as a versatile synthetic intermediate. Its multiple functional groups can be independently or sequentially modified to generate a diverse range of derivatives.

Caption: Potential derivatization pathways from the core molecule.

-

Synthesis of Amino-pyridines: The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation, SnCl₂). The resulting 3-amino pyridine derivative is a valuable precursor for creating fused heterocyclic systems or for use in coupling reactions.

-

Formation of Carboxylic Acids and Amides: Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives, expanding the molecular diversity for structure-activity relationship (SAR) studies.

-

Access to Ethylamine Side-Chains: Reduction of the nitrile yields a 2-(aminoethyl)pyridine derivative. This basic side-chain is a common feature in many biologically active molecules, capable of forming salt bridges with protein targets.

-

Nucleophilic Substitution of the Nitro Group: As demonstrated with related 3-nitropyridines, the nitro group itself can act as a leaving group in SNAr reactions with nucleophiles like thiols, providing access to a range of 3-substituted pyridine analogues.[5]

Conclusion

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a strategically designed chemical intermediate with significant potential for synthetic chemistry and drug discovery. Its well-defined physicochemical properties and the predictable reactivity of its multiple functional groups offer chemists a reliable platform for constructing novel and complex molecules. By providing a plausible synthetic route, predicted analytical data, and a clear safety profile, this guide equips researchers with the foundational knowledge required to handle and utilize this compound effectively and safely in their research and development endeavors.

References

- Vertex AI Search. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 6-Methoxy-3-nitropyridine-2-acetonitrile 97%.

- Sigma-Aldrich. (n.d.). 6-Methoxy-3-nitropyridine-2-acetonitrile 97%.

- Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE.

- PubChem. (2026). Acetonitrile. National Institutes of Health.

- PubChemLite. (2026). 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3). Université du Luxembourg.

- Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- ResearchGate. (2025). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.

- Sharma, V. K., & G. A. Olah. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 57(12), 5097–5117.

- Alkali Scientific. (2026). 6-Methoxy-3-nitropyridine-2-acetonitrile, 1 X 1 g (701513-1G).

- Ryabukhin, S. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3) [pubchemlite.lcsb.uni.lu]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile, presented below, informs the predicted spectral characteristics. The electron-withdrawing nitro group, the electron-donating methoxy group, and the nitrile-bearing alkyl substituent create a distinct electronic environment that is reflected in its spectroscopic fingerprint.

Figure 1: Molecular Structure of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile are detailed below. These predictions are based on the known chemical shifts of substituted pyridines and the influence of the methoxy, nitro, and acetonitrile functional groups.[3][4][5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Figure 2: General workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and one for the methylene protons of the acetonitrile group, in addition to the methoxy protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.4 | d | 1H | H-4 | The nitro group at position 3 strongly deshields the adjacent proton at position 4. |

| ~ 7.0 | d | 1H | H-5 | The methoxy group at position 6 is electron-donating, shielding the adjacent proton at position 5. |